Vitamin D3-d7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

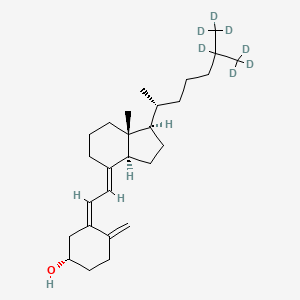

Vitamin D3-d7, also known as deuterated cholecalciferol, is a synthetic analog of vitamin D3 (cholecalciferol). It is structurally similar to vitamin D3 but contains seven deuterium atoms, which are isotopes of hydrogen. This modification makes this compound useful in various scientific research applications, particularly in studies involving metabolic pathways and pharmacokinetics.

作用機序

Target of Action

Vitamin D3-d7, also known as Cholecalciferol-d7, primarily targets the Vitamin D Receptor (VDR) . VDR is a transcription factor that is expressed in almost all tissues of the body . The activation of VDR by this compound leads to the modulation of the expression of hundreds of primary vitamin D target genes .

Mode of Action

This compound interacts with its primary target, the VDR, to exert its biological effects . The active form of Vitamin D3

生化学分析

Biochemical Properties

Vitamin D3-d7, like its parent compound Vitamin D3, is involved in complex biochemical pathways. The production pathway of Vitamin D3 involves the conversion of 7-dehydrocholesterol in the skin to Vitamin D3 via UV-B radiation . Vitamin D3 is then hydroxylated in the liver to 25-hydroxyvitamin D3 and subsequently in the kidneys to 1,25-dihydroxyvitamin D3, the biologically active form .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Vitamin D3 can prevent the proliferation of cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The active form of Vitamin D3, 1,25-dihydroxyvitamin D3, binds to the Vitamin D receptor (VDR), which is found in nearly every cell in the body . This binding triggers a cascade of cellular processes, including the regulation of gene expression .

Temporal Effects in Laboratory Settings

It is known that Vitamin D3 and its metabolites are stable and do not degrade rapidly .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically studied. Studies on Vitamin D3 have shown that it is generally safe at recommended doses, but can cause adverse effects at high doses .

Metabolic Pathways

This compound is involved in the same metabolic pathways as Vitamin D3. These pathways involve various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound, like Vitamin D3, is transported in the blood bound to the Vitamin D-binding protein (DBP) and albumin . It is distributed within cells and tissues, where it can exert its effects .

Subcellular Localization

The subcellular localization of this compound is likely to be similar to that of Vitamin D3. The active form of Vitamin D3, 1,25-dihydroxyvitamin D3, is known to bind to the Vitamin D receptor (VDR) in the nucleus of cells, where it can regulate gene expression .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Vitamin D3-d7 typically involves the deuteration of cholecalciferol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process can be carried out under mild conditions, such as room temperature and atmospheric pressure, to achieve high levels of deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment.

化学反応の分析

Types of Reactions

Vitamin D3-d7 undergoes similar chemical reactions as its non-deuterated counterpart, cholecalciferol. These reactions include:

Oxidation: Conversion to 25-hydroxythis compound in the liver.

Hydroxylation: Further hydroxylation to 1,25-dihydroxythis compound in the kidneys.

Isomerization: Conversion between different isomers under UV light.

Common Reagents and Conditions

Oxidation: Enzymatic oxidation using cytochrome P450 enzymes.

Hydroxylation: Enzymatic hydroxylation using 1α-hydroxylase.

Isomerization: UV light exposure for isomerization reactions.

Major Products Formed

25-Hydroxythis compound: Formed in the liver.

1,25-Dihydroxythis compound: Formed in the kidneys, the biologically active form.

科学的研究の応用

Vitamin D3-d7 is widely used in scientific research due to its unique properties. Some of its applications include:

Metabolic Studies: Used to trace metabolic pathways of vitamin D3 in the body.

Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of vitamin D3.

Biological Research: Investigates the role of vitamin D3 in various biological processes, including bone health, immune function, and cell differentiation.

Medical Research: Explores the therapeutic potential of vitamin D3 in treating diseases such as osteoporosis, cardiovascular diseases, and certain cancers.

Industrial Applications: Used in the development of vitamin D supplements and fortified foods.

類似化合物との比較

Similar Compounds

Vitamin D3 (Cholecalciferol): The non-deuterated form of vitamin D3.

Vitamin D2 (Ergocalciferol): Another form of vitamin D, derived from plants and fungi.

25-Hydroxyvitamin D3: The primary circulating form of vitamin D3.

1,25-Dihydroxyvitamin D3: The biologically active form of vitamin D3.

Uniqueness

Vitamin D3-d7 is unique due to its deuterium content, which provides several advantages in research:

Stability: Deuterium atoms increase the stability of the compound, making it less susceptible to metabolic degradation.

Tracing: The presence of deuterium allows for precise tracing in metabolic studies using mass spectrometry.

Reduced Toxicity: Deuterium substitution can reduce the toxicity of the compound in certain applications.

特性

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i1D3,2D3,19D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSXJUFSXHHAJI-UIEYODRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。